molecular formula C12H13FN2O2 B8110035 (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

(4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Cat. No.: B8110035
M. Wt: 236.24 g/mol
InChI Key: CQZSDFSMBKVHBX-GHMZBOCLSA-N
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Description

(4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

  • Formation of the pyrrolo[3,4-b][1,4]oxazine core through a cyclization reaction.
  • Introduction of the fluorophenyl group via a substitution reaction.
  • Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

  • Large-scale synthesis using batch or continuous flow reactors.
  • Purification processes such as crystallization, distillation, or chromatography.
  • Quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially altering its biological activity.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of the fluorophenyl group with other substituents.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorophenyl group could enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Fluorine-containing compounds are often explored for their improved pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group could play a crucial role in enhancing these interactions by improving binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4aR,7aR)-4-(3-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one might include other fluorinated heterocycles or compounds with similar ring structures. Examples include:

  • (4aR,7aR)-4-(4-fluorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
  • (4aR,7aR)-4-(3-chlorophenyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry. The presence of the fluorophenyl group can significantly influence its chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(4aR,7aR)-4-(3-fluorophenyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-8-2-1-3-9(4-8)15-10-5-14-6-11(10)17-7-12(15)16/h1-4,10-11,14H,5-7H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZSDFSMBKVHBX-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OCC(=O)N2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)OCC(=O)N2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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